molecular formula C14H20N4 B1368701 2-Ethyl-5(6)-methylpyrazine CAS No. 36731-41-6

2-Ethyl-5(6)-methylpyrazine

Cat. No.: B1368701
CAS No.: 36731-41-6
M. Wt: 244.34 g/mol
InChI Key: MHVIQJDXHDKUAM-UHFFFAOYSA-N
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Description

2-Ethyl-5(6)-methylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct odor, often described as earthy, nutty, or roasted, making it a valuable component in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5(6)-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-3,6-dimethylpyrazine with an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or nickel to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5(6)-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

Scientific Research Applications

2-Ethyl-5(6)-methylpyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying pyrazine chemistry.

    Biology: The compound’s distinct odor makes it useful in olfactory research and studies related to insect behavior and communication.

    Medicine: Research explores its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Industry: It is widely used in the flavor and fragrance industry to impart nutty and roasted notes to food products and perfumes.

Mechanism of Action

The mechanism by which 2-Ethyl-5(6)-methylpyrazine exerts its effects involves interactions with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, it may interact with cellular targets, influencing various biochemical pathways and exhibiting potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylpyrazine
  • 2,6-Diethylpyrazine
  • 3-Ethyl-2,5-dimethylpyrazine

Comparison

Compared to similar compounds, 2-Ethyl-5(6)-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct olfactory properties. Its synthesis and reactivity also differ, making it a valuable compound in various applications.

Properties

IUPAC Name

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVIQJDXHDKUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36731-41-6
Record name 2-ethyl-5(or6)-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2-Ethyl-5(6)-methylpyrazine and its isomers?

A1: this compound (EMP) is a mixture of two isomers: 2-ethyl-6-methylpyrazine (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP). While not as potent as 2-ethyl-3,6-dimethylpyrazine (EDMP), a known alarm pheromone component in fire ants, both 2E6MP and 2E5MP demonstrate comparable electrophysiological and behavioral alarm activity in fire ants (Solenopsis invicta Buren) []. This suggests that both isomers might play a role in chemical communication and alarm signaling within this species.

Q2: How can the isomers of this compound be separated and identified?

A2: High-performance liquid chromatography (HPLC) effectively separates the 2E6MP and 2E5MP isomers using a chiral stationary phase (Chiralpak AD-H) column. Both cyclohexane/isopropanol and hexane/isopropanol mobile phases achieve separation, with a 99:1 ratio optimal for semi-preparative isolation []. Structural confirmation of the isolated isomers relies on two-dimensional nuclear magnetic resonance spectroscopy (2D-NMR), specifically 2D-HSQC and 2D-HMBC techniques. The 2D-HMBC spectra differentiate the isomers by revealing distinct methine C–H correlations [].

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